6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one
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Overview
Description
6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, two methyl groups, and an oxazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-bromo-4,6-dimethylpyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolo-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its neuroprotective and anti-inflammatory properties.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazo[4,5-b]pyridine: Known for its potential as an α-glucosidase inhibitor.
Triazole-pyrimidine hybrids: Explored for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C8H7BrN2O2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
6-bromo-1,7-dimethyl-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-5(9)3-10-7-6(4)11(2)8(12)13-7/h3H,1-2H3 |
InChI Key |
ZSNJSIQYLKDLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)OC(=O)N2C |
Origin of Product |
United States |
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